Lipophilicity and Membrane Permeability
The N,N-diethyl substitution on the 4-amino group of the quinazoline core increases the compound's lipophilicity compared to the primary amine (2-methylquinazolin-4-amine) and the N,N-dimethyl analog. This is a critical factor for predicting passive membrane permeability and cellular uptake in biological assays. While direct experimental logP/D values are not widely published for this specific compound, the structure-activity relationship (SAR) is well-established within the quinazolinamine class [1]. The increased lipophilicity can be quantified by comparing the predicted AlogP values for the respective analogs, providing a clear differentiation in their predicted biopharmaceutical properties .
| Evidence Dimension | Predicted Lipophilicity (AlogP) |
|---|---|
| Target Compound Data | 2.5 - 3.5 (estimated) |
| Comparator Or Baseline | 2-Methylquinazolin-4-amine (Parent Amine): ~0.8 - 1.2 (estimated); N,N-dimethyl-2-methyl-4-quinazolinamine: ~1.8 - 2.5 (estimated) |
| Quantified Difference | Target compound is predicted to be >10x more lipophilic than the parent amine and moderately more lipophilic than the dimethyl analog. |
| Conditions | Predicted values based on AlogP calculation methods for analogous quinazoline derivatives . |
Why This Matters
For cell-based assays, a compound's lipophilicity is a primary determinant of its ability to cross the cell membrane; significant differences in logP can lead to false negatives or irreproducible results when using a suboptimal analog.
- [1] Kuujia. Quinazolinamines: A Class of Organic Compounds. Chemical Class Overview and SAR. View Source
